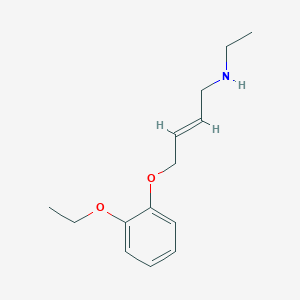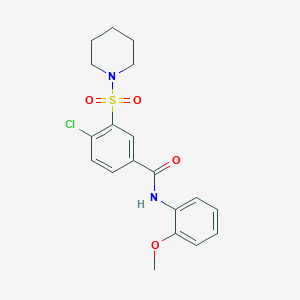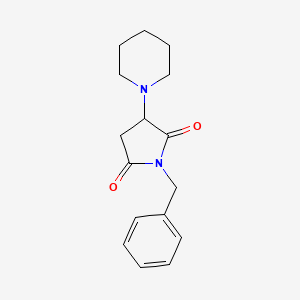![molecular formula C16H14N2O3 B4974868 3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4974868.png)
3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one (MNPP) is a chemical compound that has been widely studied for its potential applications in scientific research. MNPP is also known as p-Nitrophenyl (p-NP) and is a derivative of chalcone, which is a class of organic compounds that possess a wide range of biological and pharmacological activities. MNPP has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of MNPP is complex and involves the inhibition of various enzymes and biochemical pathways. MNPP has been found to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which is responsible for skin pigmentation. MNPP has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of neurotransmitters in the brain. MNPP has also been found to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
MNPP has been found to possess a variety of biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress. MNPP has also been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various biological processes. MNPP has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the treatment of various infections.
实验室实验的优点和局限性
MNPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MNPP has also been found to possess a variety of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, MNPP also has some limitations for lab experiments. It may exhibit toxicity at high concentrations, making it necessary to use caution when handling the compound. MNPP may also exhibit limited solubility in certain solvents, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research involving MNPP. One potential area of research is the development of MNPP-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MNPP has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Another area of research is the investigation of the mechanism of action of MNPP, which may provide insights into the regulation of various biological processes. Finally, further research is needed to determine the safety and efficacy of MNPP for use in humans, which may involve clinical trials and toxicity studies.
合成方法
The synthesis of MNPP can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction, which involves the condensation of an aldehyde and a ketone in the presence of a base catalyst. Another method involves the reaction of p-nitroaniline with acetophenone in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain MNPP in its pure form.
科学研究应用
MNPP has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, including the inhibition of enzymes such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various biological processes. MNPP has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
属性
IUPAC Name |
(E)-3-(2-methyl-5-nitroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-7-8-14(18(20)21)11-15(12)17-10-9-16(19)13-5-3-2-4-6-13/h2-11,17H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIHITSXWITUND-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methyl-5-nitroanilino)-1-phenylprop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)

![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)
![6-methyl-N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4974833.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4974843.png)




![3-chloro-N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4974879.png)
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4974886.png)
![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)
